molecular formula C30H50 B1253883 Filicene

Filicene

Cat. No.: B1253883
M. Wt: 410.7 g/mol
InChI Key: KETZXRQFCKBMKO-GAOOKYTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filicene is a natural product found in Adiantum caudatum, Goniophlebium mengtzeense, and other organisms with data available.

Scientific Research Applications

Interaction with Neurological Systems

Filicene, a triterpene isolated from Adiantum cuneatum, shows significant interaction with several neurological systems. It has demonstrated a notable antinociceptive effect in pain models in mice, suggesting interactions with cholinergic, dopaminergic, glutamatergic, GABAergic, and tachykinergic systems. This research suggests that this compound has a complex mode of action involving multiple neurotransmitter systems, though its exact mechanisms are not fully understood (Souza et al., 2009).

Analgesic Properties

Further reinforcing its analgesic properties, another study highlights the effectiveness of this compound and filicenal, extracted from Adiantum cuneatum, in pain relief. The study demonstrates their potent analgesic activity in mouse models, comparing favorably against conventional pain relievers like acetyl salicylic acid and acetaminophen (Bresciani et al., 2003).

Properties and Applications of Silicene

While the focus here is on this compound, research on silicene, a silicon analog of graphene, is also relevant due to potential confusion with this compound. Silicene shows promise in nanotechnology and electronics due to its unique properties like high carrier mobility and tunable bandgap. It's been proposed for use in applications ranging from DNA sequencing to gas sensing (Zhao et al., 2016; Amorim & Scheicher, 2014).

Properties

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

IUPAC Name

(3R,3aR,5aR,5bS,7aS,11aS,11bS,13aS,13bR)-3a,5a,7a,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C30H50/c1-20(2)22-12-13-24-27(22,5)16-18-30(8)25-14-15-26(4)21(3)10-9-11-23(26)28(25,6)17-19-29(24,30)7/h10,20,22-25H,9,11-19H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30-/m1/s1

InChI Key

KETZXRQFCKBMKO-GAOOKYTESA-N

Isomeric SMILES

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C)C

Canonical SMILES

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C)C

Synonyms

filicene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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